Cas no 1387634-87-8 (1-(3-Bromo-2,6-difluorophenyl)ethanone)
1-(3-Bromo-2,6-difluorophenyl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(3-bromo-2,6-difluorophenyl)ethanone
- 3'-Bromo-2',6'-difluoroacetophenone
- Ethanone, 1-(3-bromo-2,6-difluorophenyl)-
- 1-(3-Bromo-2,6-difluorophenyl)ethanone
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- Inchi: 1S/C8H5BrF2O/c1-4(12)7-6(10)3-2-5(9)8(7)11/h2-3H,1H3
- InChI Key: OZDPVCFHJISTHQ-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(C(C)=O)=C1F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 186
- XLogP3: 2.5
- Topological Polar Surface Area: 17.1
1-(3-Bromo-2,6-difluorophenyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013018648-250mg |
3'-Bromo-2',6'-difluoroacetophenone |
1387634-87-8 | 97% | 250mg |
489.60 USD | 2021-06-25 | |
| Alichem | A013018648-500mg |
3'-Bromo-2',6'-difluoroacetophenone |
1387634-87-8 | 97% | 500mg |
790.55 USD | 2021-06-25 | |
| Alichem | A013018648-1g |
3'-Bromo-2',6'-difluoroacetophenone |
1387634-87-8 | 97% | 1g |
1,549.60 USD | 2021-06-25 | |
| abcr | AB606157-250mg |
1-(3-Bromo-2,6-difluorophenyl)ethanone; . |
1387634-87-8 | 250mg |
€274.50 | 2024-07-19 | ||
| abcr | AB606157-1g |
1-(3-Bromo-2,6-difluorophenyl)ethanone; . |
1387634-87-8 | 1g |
€495.70 | 2024-07-19 | ||
| abcr | AB606157-5g |
1-(3-Bromo-2,6-difluorophenyl)ethanone; . |
1387634-87-8 | 5g |
€1631.40 | 2024-07-19 |
1-(3-Bromo-2,6-difluorophenyl)ethanone Suppliers
1-(3-Bromo-2,6-difluorophenyl)ethanone Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 1-(3-Bromo-2,6-difluorophenyl)ethanone
Introduction to 1-(3-Bromo-2,6-difluorophenyl)ethanone (CAS No. 1387634-87-8)
1-(3-Bromo-2,6-difluorophenyl)ethanone, identified by the Chemical Abstracts Service Number (CAS No.) 1387634-87-8, is a fluorinated aromatic ketone that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to a class of molecules characterized by the presence of both bromine and fluorine substituents on a phenyl ring, which imparts unique electronic and steric properties. The structural motif of 1-(3-Bromo-2,6-difluorophenyl)ethanone makes it a promising scaffold for the development of novel bioactive agents, particularly in the quest for innovative therapeutic solutions.
The synthesis of 1-(3-Bromo-2,6-difluorophenyl)ethanone involves sophisticated organic transformations that highlight the compound's synthetic utility. The introduction of fluorine atoms at the 2 and 6 positions of the phenyl ring enhances the lipophilicity and metabolic stability of the molecule, while the bromine substituent at the 3-position provides a handle for further functionalization via cross-coupling reactions. These features make it an attractive intermediate in multi-step synthetic pathways aimed at generating structurally diverse libraries of pharmacologically relevant compounds.
In recent years, there has been a surge in interest regarding fluorinated aromatic compounds due to their demonstrated efficacy in modulating biological targets. The presence of fluorine atoms can influence both the pharmacokinetic and pharmacodynamic properties of drug candidates, often leading to improved binding affinity and reduced susceptibility to degradation. 1-(3-Bromo-2,6-difluorophenyl)ethanone exemplifies this trend, as its structural features are well-suited for designing molecules that interact with biological macromolecules with high specificity.
One of the most compelling aspects of 1-(3-Bromo-2,6-difluorophenyl)ethanone is its potential application in the discovery of small-molecule inhibitors targeting enzyme-catalyzed processes. The electron-withdrawing nature of fluorine and bromine substituents can fine-tune the reactivity of adjacent functional groups, enabling precise control over molecular interactions. This has led to its exploration as a key building block in the development of inhibitors for kinases, proteases, and other therapeutic targets implicated in various diseases.
Recent advancements in computational chemistry have further enhanced the utility of 1-(3-Bromo-2,6-difluorophenyl)ethanone as a starting material. Molecular modeling studies have revealed that subtle modifications to its structure can significantly alter its binding profile to biological targets. For instance, computational screening has identified derivatives of this compound that exhibit enhanced binding affinity to certain protein kinases, making them promising candidates for further optimization.
The pharmaceutical industry has been particularly keen on leveraging fluorinated aromatic compounds like 1-(3-Bromo-2,6-difluorophenyl)ethanone due to their ability to improve drug-like properties such as solubility, permeability, and metabolic stability. These attributes are critical for ensuring that drug candidates progress efficiently through preclinical and clinical trials. The growing body of literature highlighting the benefits of fluorinated motifs underscores the importance of compounds like 1-(3-Bromo-2,6-difluorophenyl)ethanone in modern drug discovery.
Moreover, the versatility of 1-(3-Bromo-2,6-difluorophenyl)ethanone extends beyond its role as a mere intermediate. It has been employed in various synthetic strategies aimed at generating heterocyclic scaffolds with enhanced biological activity. For example, functionalization at the ketone group can yield thiazolidinones or oxazolidinones, which are known to exhibit diverse pharmacological effects. This adaptability makes it a valuable asset in medicinal chemistry campaigns targeting unmet medical needs.
The safety profile of 1-(3-Bromo-2,6-difluorophenyl)ethanone is another critical consideration in its application within pharmaceutical research. While not classified as hazardous under standard conditions, proper handling protocols must be followed to ensure worker safety during synthesis and purification procedures. The compound's stability under various storage conditions also contributes to its practicality as an intermediate in multi-step synthetic routes.
In conclusion,1-(3-Bromo-2,6-difluorophenyl)ethanone (CAS No. 1387634-87-8) represents a significant advancement in medicinal chemistry due to its unique structural features and synthetic versatility. Its potential applications in drug discovery continue to be explored through both experimental and computational approaches. As research progresses,this compound is expected to play an increasingly pivotal role in developing next-generation therapeutics that address complex diseases with greater efficacy and precision.
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